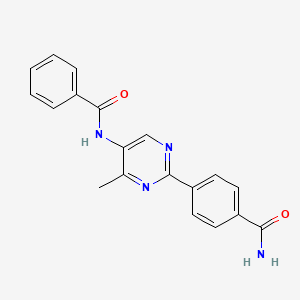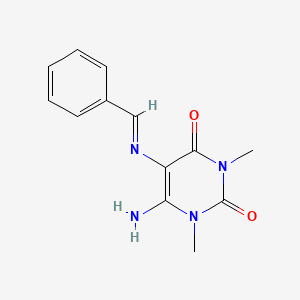![molecular formula C16H12FN3O3S2 B12941004 Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]- CAS No. 500568-12-7](/img/structure/B12941004.png)
Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorophenyl group, a thiadiazole ring, and a sulfonylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]- typically involves multi-step organic reactions. The process may start with the preparation of the 4-fluorophenyl benzamide, followed by the introduction of the thiadiazole ring through cyclization reactions. The sulfonylmethyl group is then added using sulfonylation reactions. Each step requires specific reagents, catalysts, and conditions such as temperature and pH control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide structures but different substituents.
Fluorophenyl compounds: Compounds containing the fluorophenyl group.
Thiadiazole derivatives: Compounds with the thiadiazole ring structure.
Uniqueness
Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]- is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
500568-12-7 |
|---|---|
Molekularformel |
C16H12FN3O3S2 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-4-(1,3,4-thiadiazol-2-ylsulfonylmethyl)benzamide |
InChI |
InChI=1S/C16H12FN3O3S2/c17-13-5-7-14(8-6-13)19-15(21)12-3-1-11(2-4-12)9-25(22,23)16-20-18-10-24-16/h1-8,10H,9H2,(H,19,21) |
InChI-Schlüssel |
MIICAJCUWHRQCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=NN=CS2)C(=O)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12940951.png)


![7-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B12940961.png)
![(((3AR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)triisopropylsilane](/img/structure/B12940962.png)
![9-[6-(Methanesulfonyl)pyridin-3-yl]-6-[(piperidin-4-yl)oxy]-9H-purine](/img/structure/B12940970.png)
![5-Methyl-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12940981.png)

![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B12940985.png)
![8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B12940986.png)

